![molecular formula C20H29NO3 B2809986 N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide CAS No. 1091151-86-8](/img/structure/B2809986.png)
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide
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Overview
Description
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide: is a complex organic compound characterized by its unique structural features It contains a methoxyphenyl group, a tetrahydropyran ring, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran intermediate, which is then functionalized with a methoxyphenyl group. The final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the amide group can produce amines .
Scientific Research Applications
Chemistry: In chemistry, N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoylphenylfuran-2-carboxamide
- N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)succinamic acid
Uniqueness: N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide is unique due to its combination of a methoxyphenyl group, a tetrahydropyran ring, and a cyclohexanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-23-18-9-7-17(8-10-18)20(11-13-24-14-12-20)15-21-19(22)16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLJICUYWFFTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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